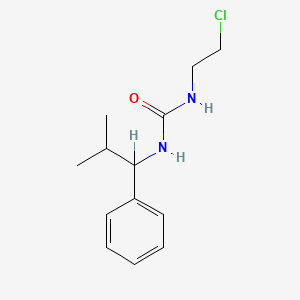
1-(2-Chloroethyl)-3-(alpha-isopropylbenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(alpha-isopropylbenzyl)urea is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chloroethyl)-3-(alpha-isopropylbenzyl)urea is a compound belonging to the class of ureas, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Ureas often function as enzyme inhibitors or modulators, affecting metabolic pathways. The specific mechanisms for this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds in the urea class have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation .
- Antitumor Activity : Ureas have been studied for their potential antitumor properties, possibly through inducing apoptosis in cancer cells or inhibiting tumor growth.
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound and structurally related compounds.
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of sEH | 1.3 | |
| Antitumor efficacy (in vitro) | Varies | |
| α-Glucosidase inhibition | 16.12 - 115.94 |
Case Studies
Several studies have investigated the biological effects of urea derivatives, including this compound:
- Inhibition of Soluble Epoxide Hydrolase : A study demonstrated that related urea compounds exhibited low nanomolar activity against sEH, indicating potential for use in treating conditions linked to inflammation and hypertension .
- Antidiabetic Properties : Research on structurally similar compounds revealed significant inhibition of α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus through carbohydrate metabolism modulation .
- Antitumor Studies : Investigations into the cytotoxic effects of urea derivatives on various cancer cell lines showed promising results, with certain compounds leading to reduced cell viability and increased apoptosis rates .
Propiedades
Número CAS |
102433-53-4 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2-methyl-1-phenylpropyl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-10(2)12(11-6-4-3-5-7-11)16-13(17)15-9-8-14/h3-7,10,12H,8-9H2,1-2H3,(H2,15,16,17) |
Clave InChI |
ASGZEECDFQVKNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















